molecular formula C9H15NO B13056384 2-Methyl-1-(5-methylfuran-2-yl)propan-1-amine

2-Methyl-1-(5-methylfuran-2-yl)propan-1-amine

Cat. No.: B13056384
M. Wt: 153.22 g/mol
InChI Key: XPZNSCFAWCDNPR-UHFFFAOYSA-N
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Description

2-Methyl-1-(5-methylfuran-2-yl)propan-1-amine (CAS 926263-80-1) is a chemical compound with the molecular formula C9H15NO and a molecular weight of 153.23 g/mol . This compound serves as a crucial intermediate in medicinal chemistry and pharmaceutical research, particularly in the development of novel therapeutics. Its research value is highlighted by its role as a precursor in the synthesis of sophisticated molecular probes and ligands, such as those targeting the intracellular allosteric binding site (IABS) of G protein-coupled receptors (GPCRs) like CCR7 . The (1R)-enantiomer of this compound (CAS 473733-31-2) has been specifically utilized in the synthesis of improved intracellular CCR7 antagonists, which are valuable tools for probing CCR7 biology in immune cells . By serving as a building block in these syntheses, this amine enables the discovery of potent antagonists that can stabilize the inactive conformation of receptors and block signaling, providing a powerful approach to investigate immune cell trafficking and homing . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate safety precautions.

Properties

Molecular Formula

C9H15NO

Molecular Weight

153.22 g/mol

IUPAC Name

2-methyl-1-(5-methylfuran-2-yl)propan-1-amine

InChI

InChI=1S/C9H15NO/c1-6(2)9(10)8-5-4-7(3)11-8/h4-6,9H,10H2,1-3H3

InChI Key

XPZNSCFAWCDNPR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C(C(C)C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1-(5-methylfuran-2-yl)propan-1-amine typically involves the reaction of 5-methylfurfural with a suitable amine source under reductive amination conditions. The process may include the following steps:

    Formation of the Intermediate: 5-methylfurfural is reacted with an amine, such as ammonia or a primary amine, in the presence of a reducing agent like sodium cyanoborohydride.

    Reduction: The intermediate imine is then reduced to form the desired amine product.

Industrial Production Methods: Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-1-(5-methylfuran-2-yl)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can further modify the amine group or the furan ring.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Oxidized derivatives of the furan ring.

    Reduction: Reduced amine derivatives.

    Substitution: Various substituted amine products.

Scientific Research Applications

Pharmaceutical Research

The compound has been identified as a potential drug candidate targeting the CXC chemokine receptor 2 (CXCR2), which plays a crucial role in inflammatory processes and immune responses. Preliminary studies indicate that 2-Methyl-1-(5-methylfuran-2-yl)propan-1-amine exhibits high binding affinity to CXCR2, with a slow dissociation rate suggesting strong receptor engagement. The therapeutic implications of this interaction are significant, particularly in the treatment of inflammatory diseases such as chronic obstructive pulmonary disease (COPD), asthma, and psoriasis .

Case Study: CXCR2 Antagonism

A study focused on the development of fluorescent ligands targeting CXCR2 demonstrated that compounds derived from 2-Methyl-1-(5-methylfuran-2-yl)propan-1-amine can serve as effective tools for probing receptor-ligand interactions. These ligands allow for real-time monitoring of CXCR2 activity in cellular environments, providing insights into their pharmacological profiles and potential therapeutic applications .

Chemical Probes

The compound is utilized as a chemical probe in research settings to study receptor-ligand dynamics. Its ability to bind selectively to CXCR2 makes it a valuable tool for investigating the mechanisms of action of other compounds targeting this receptor. This application is particularly relevant in the context of developing new therapeutic strategies aimed at modulating CXCR2 activity to alleviate inflammatory responses .

Synthesis and Structural Modifications

The synthesis of 2-Methyl-1-(5-methylfuran-2-yl)propan-1-amine involves multi-step processes that allow for the introduction of chirality, which is essential for its biological activity. The ability to modify its structure further enhances its potential applications by improving selectivity and efficacy against specific targets.

Comparative Analysis with Related Compounds

A comparative analysis highlights the unique features of 2-Methyl-1-(5-methylfuran-2-yl)propan-1-amine relative to structurally similar compounds:

Compound NameStructure CharacteristicsUnique Features
2-Amino-4-methylphenolContains an amino group on a phenolic ringUsed in dye manufacturing
3-Methyl-N-(5-methylfuran-2-carbonyl)anilineFuran ring attached to an aniline derivativeExhibits different reactivity due to carbonyl
1-(5-Methylfuran-2-yl)-N,N-dimethylethanamineDimethylamino group attached to furanIncreased lipophilicity enhances membrane permeability

This table illustrates how 2-Methyl-1-(5-methylfuran-2-yl)propan-1-amine stands out due to its specific interactions with receptors and potential therapeutic applications.

Mechanism of Action

The mechanism of action of 2-Methyl-1-(5-methylfuran-2-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds with biological molecules, influencing their function. The furan ring may interact with enzymes or receptors, modulating their activity. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Comparative Data Table

Compound Name Molecular Weight (g/mol) Key Structural Features Notable Properties/Applications Reference ID
2-Methyl-1-(5-methylfuran-2-yl)propan-1-amine 139.20 5-methylfuran, 2-methyl propan-1-amine Fluorescent probe synthesis for CCR7
1-(5-Ethylfuran-2-yl)-2,2-dimethylpropan-1-amine 181.28 5-ethylfuran, 2,2-dimethyl propan-1-amine Increased hydrophobicity
2-Methyl-1-(5-methylthiophen-2-yl)propan-1-amine HCl 205.75 Thiophene substitution, hydrochloride salt Enhanced solubility
(S)-N,2-Dimethyl-1-(1H-tetrazol-5-yl)propan-1-amine HCl 193.67 Tetrazole ring, hydrochloride salt Bioisosteric replacement for carboxylic acid
3-Imidazol-1-yl-N-[(5-methylfuran-2-yl)methyl]propan-1-amine 233.30 Imidazole-propyl linker pH-dependent binding

Key Research Findings

  • Synthetic Flexibility : The target compound’s synthesis benefits from modular approaches, such as squaric acid coupling and Fmoc deprotection, enabling rapid derivatization for structure-activity relationship (SAR) studies .
  • Chirality Effects : The (R)-enantiomer of 2-methyl-1-(5-methylfuran-2-yl)propan-1-amine is prioritized in probe development, suggesting enantioselective interactions with allosteric sites .
  • Heterocycle Impact : Thiophene and tetrazole substitutions demonstrate how electronic and steric modifications can fine-tune receptor affinity and pharmacokinetic properties .

Biological Activity

2-Methyl-1-(5-methylfuran-2-yl)propan-1-amine, also known as (1R)-2-methyl-1-(5-methylfuran-2-yl)propan-1-amine, is an organic compound that has garnered attention for its potential biological activities. This compound contains a furan ring and an amine group, which are critical for its interactions with biological targets, including enzymes and receptors. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of 2-Methyl-1-(5-methylfuran-2-yl)propan-1-amine is C10H15N, with a molecular weight of approximately 165.24 g/mol. The stereochemistry of the compound, particularly the (1R) configuration, is significant as it influences biological interactions and activity.

The biological activity of 2-Methyl-1-(5-methylfuran-2-yl)propan-1-amine is primarily attributed to its structural features:

Hydrogen Bonding and Ionic Interactions : The amine group can form hydrogen bonds with various biological molecules, influencing biochemical pathways.

π-π Interactions : The furan ring may participate in π-π interactions, enhancing the compound's ability to interact with aromatic amino acids in proteins.

Receptor Modulation : Preliminary studies suggest that this compound may act as an inhibitor for certain chemokine receptors involved in inflammatory responses, particularly CXCR2. This receptor interaction indicates potential applications in treating inflammation-related conditions.

Biological Activity

Research indicates that 2-Methyl-1-(5-methylfuran-2-yl)propan-1-amine exhibits several notable biological activities:

Anti-inflammatory Properties : The compound has been identified as a potential anti-inflammatory agent due to its interaction with chemokine receptors. This suggests that it may help modulate immune responses and reduce inflammation.

Antimicrobial Activity : Initial studies have shown that the compound may possess antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.

Case Studies and Research Findings

Recent studies have provided insights into the biological activity of 2-Methyl-1-(5-methylfuran-2-yl)propan-1-amine:

Case Study 1: CXCR2 Inhibition

A study conducted on the interaction of this compound with CXCR2 revealed that it acts as a ligand for the receptor. Kinetic analysis indicated a slow dissociation rate from CXCR2, suggesting high affinity and potential therapeutic relevance in inflammatory conditions.

Case Study 2: Structural Analogues

Research comparing structural analogues of 2-Methyl-1-(5-methylfuran-2-yl)propan-1-amine demonstrated varying degrees of biological activity. These studies highlight the importance of structural modifications in enhancing pharmacological effects and selectivity for specific biological targets .

Data Table: Summary of Biological Activities

Activity Type Description References
Anti-inflammatoryInhibits CXCR2 receptor; modulates immune response,
AntimicrobialExhibits potential antimicrobial properties
Receptor InteractionForms hydrogen bonds and π-interactions with proteins

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 2-methyl-1-(5-methylfuran-2-yl)propan-1-amine?

  • Methodological Answer : The compound can be synthesized via condensation reactions involving 5-methylfuran derivatives and appropriate amines. For example, intermediates with 5-methylfuran substituents are often synthesized using catalytic piperidine in ethanol under mild conditions. Key steps include:
  • Reacting aldehyde precursors (e.g., 5-methylfurfural) with amines or hydrazides.
  • Cyclocondensation reactions, as demonstrated in the synthesis of triazolo[1,5-a]pyridine derivatives .
    Optimization Tips :
  • Use ethanol or acetic acid as solvents for improved yield.
  • Monitor reaction progress via TLC or HPLC to avoid over-condensation.

Q. Which spectroscopic and analytical techniques are most effective for characterizing 2-methyl-1-(5-methylfuran-2-yl)propan-1-amine?

  • Methodological Answer : A combination of techniques is recommended:
  • NMR Spectroscopy : 1^1H and 13^{13}C NMR can confirm the presence of the 5-methylfuran group (e.g., aromatic protons at δ 6.1–6.3 ppm and methyl groups at δ 2.2–2.5 ppm) .
  • IR Spectroscopy : Detect functional groups like C-N (1250–1350 cm1^{-1}) and furan C-O-C (1010–1050 cm1^{-1}) .
  • Melting Point Analysis : Compare observed values with literature data to assess purity (e.g., derivatives with similar structures melt at 210–273°C) .

Q. What safety protocols should be followed when handling 2-methyl-1-(5-methylfuran-2-yl)propan-1-amine in the laboratory?

  • Methodological Answer : While specific SDS data for this compound is limited, general guidelines for structurally similar amines apply:
  • Use PPE (gloves, goggles, lab coat) to avoid dermal contact.
  • Work in a fume hood to prevent inhalation of vapors.
  • Store in airtight containers away from oxidizing agents .

Advanced Research Questions

Q. How can computational methods like QSAR and molecular docking predict the biological activity of 2-methyl-1-(5-methylfuran-2-yl)propan-1-amine derivatives?

  • Methodological Answer : Use the following workflow:
  • QSAR Modeling : Build models using descriptors like logP, polar surface area, and electronic parameters to correlate structure with activity (e.g., anticonvulsant or antioxidant potential) .
  • Molecular Docking : Employ software such as AutoDock Vina to simulate interactions with target proteins (e.g., MMP-2 or CCR7 receptors). Validate results with experimental IC50_{50} values .
    Example : A study on aryl sulfonamide derivatives achieved a docking score of −9.2 kcal/mol against CCR7, suggesting strong binding affinity .

Q. What strategies resolve contradictory spectral data during structural elucidation of 2-methyl-1-(5-methylfuran-2-yl)propan-1-amine analogs?

  • Methodological Answer : Address discrepancies using:
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formulas (e.g., exact mass 201.1311854 for related metabolites) .
  • X-ray Crystallography : Refine structures using SHELX software to resolve ambiguities in NMR assignments .
  • 2D NMR Techniques : COSY and HSQC can clarify proton-proton and carbon-proton correlations .

Q. How can this compound be functionalized for use as a fluorescent probe in biological studies?

  • Methodological Answer : Modify the amine group via:
  • Click Chemistry : Perform Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to attach fluorophores like TAMRA .
  • Propargylation : Introduce alkynes using propargyl bromides, followed by coupling with fluorescent azides.
    Case Study : A CCR7 fluorescent probe was synthesized by reacting a propargyl amide intermediate with an azido-TAMRA derivative .

Q. What experimental design considerations are critical for evaluating the metabolic stability of 2-methyl-1-(5-methylfuran-2-yl)propan-1-amine?

  • Methodological Answer : Use in vitro and in vivo models:
  • Microsomal Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS.
  • Metabolite Identification : Use databases like BKMS_METABOLIC to predict pathways (e.g., oxidation of the furan ring) .
  • Pharmacokinetic Profiling : Measure plasma half-life and clearance rates in rodent models.

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